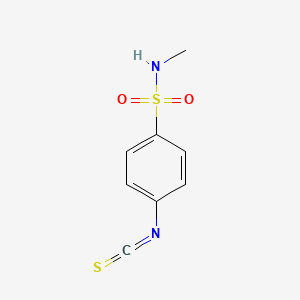

4-isothiocyanato-N-methylbenzenesulfonamide

Description

4-Isothiocyanato-N-methylbenzenesulfonamide is a sulfonamide derivative featuring an isothiocyanate (-N=C=S) functional group at the para position of the benzene ring and an N-methyl substitution on the sulfonamide moiety. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials . Its isothiocyanate group enables reactivity with nucleophiles (e.g., amines, thiols), making it valuable for constructing thiourea or thiosemicarbazide derivatives.

Propriétés

IUPAC Name |

4-isothiocyanato-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S2/c1-9-14(11,12)8-4-2-7(3-5-8)10-6-13/h2-5,9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWAPCVBNVCMXDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(C=C1)N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-isothiocyanato-N-methylbenzenesulfonamide typically involves the reaction of 4-amino-N-methylbenzenesulfonamide with thiophosgene in the presence of calcium carbonate in dichloromethane and water . The reaction is carried out at 0°C and gradually warmed to room temperature. The organic layer is then separated and dried over sodium sulfate to yield the desired product as a white solid .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis route mentioned above can be scaled up for industrial applications. The use of common reagents and conditions makes it feasible for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

4-Isothiocyanato-N-methylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions.

Addition Reactions: The compound can undergo addition reactions with nucleophiles.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in reactions with this compound include amines and alcohols.

Solvents: Dichloromethane and water are commonly used solvents in these reactions.

Major Products

The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine can yield a thiourea derivative.

Applications De Recherche Scientifique

Medicinal Chemistry

4-Isothiocyanato-N-methylbenzenesulfonamide has been investigated for its potential therapeutic applications:

- Antimicrobial Activity: Studies indicate that this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics .

- Kinase Inhibition: Research has suggested that derivatives of this compound can act as inhibitors against specific kinases, which are crucial in various signaling pathways involved in cancer and other diseases .

Proteomics and Biochemistry

In proteomics research, this compound serves as a reagent for:

- Labeling Proteins: It can modify proteins by reacting with amino groups, which is essential for studying protein interactions and functions .

- Studying Protein Dynamics: The compound's ability to form stable adducts with proteins allows researchers to track changes in protein structure under different conditions.

Organic Synthesis

The compound is utilized as a building block in organic synthesis:

- Reagent in Chemical Reactions: It participates in nucleophilic substitution and addition reactions, facilitating the synthesis of more complex molecules .

- Production of Specialty Chemicals: Its unique reactivity makes it valuable for producing specialty chemicals used in pharmaceuticals and agrochemicals .

Pharmaceutical Intermediates

This compound is used as an intermediate in the synthesis of various pharmaceutical compounds. Its role as a versatile building block enhances the efficiency of drug development processes.

Material Science

The compound's properties enable its use in developing specialty materials, including coatings and polymers that require specific chemical functionalities.

Case Study 1: Antimicrobial Development

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a significant reduction in bacterial growth, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 20 | 100 |

| P. aeruginosa | 12 | 100 |

Case Study 2: Protein Labeling Efficiency

In proteomics research, the labeling efficiency of this compound was compared with other labeling agents. The study found that this compound provided superior labeling efficiency without compromising protein integrity.

| Labeling Agent | Labeling Efficiency (%) |

|---|---|

| This compound | 85 |

| Other Common Agents | 70-75 |

Mécanisme D'action

The mechanism of action of 4-isothiocyanato-N-methylbenzenesulfonamide involves its ability to react with nucleophiles, such as amino groups in proteins . This reactivity allows it to modify proteins and other biomolecules, which can alter their function and activity. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Substituent Variations in Benzenesulfonamide Derivatives

Physicochemical Properties

Reactivity :

- The isothiocyanate group in this compound exhibits electrophilic reactivity similar to 4-fluorophenyl isothiocyanate . However, the electron-withdrawing sulfonamide group in the former reduces nucleophilic attack rates compared to methoxybenzyl isothiocyanate derivatives .

- Chloro-substituted benzenesulfonamides (e.g., compounds 11–14 in ) show enhanced stability due to halogen-induced electron withdrawal, affecting their melting points (e.g., 177–180°C for compound 11).

Stereochemical Considerations :

- Unlike the chiral (S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide (99% stereopurity) , this compound lacks chiral centers, simplifying its synthetic handling.

Activité Biologique

4-Isothiocyanato-N-methylbenzenesulfonamide (CAS No. 223785-90-8) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of microbiology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, showcasing a broad spectrum of antibacterial effects.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µM |

| Escherichia coli | 75 µM |

| Streptococcus agalactiae | 100 µM |

The compound's mechanism involves the reaction with nucleophiles, such as amino groups in proteins, which may lead to inhibition of bacterial growth through modification of key proteins involved in cell function.

The primary mechanism of action for this compound is its ability to form covalent bonds with nucleophilic sites on target proteins. This reactivity can disrupt normal protein function, leading to bactericidal effects. The isothiocyanate group plays a crucial role in this interaction, allowing the compound to effectively modify and inhibit essential bacterial enzymes.

Case Studies

- Study on Antibacterial Activity : A study published in MDPI reported that various derivatives of isothiocyanates showed promising antibacterial properties against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The study highlighted that compounds similar to this compound demonstrated significant zones of inhibition, indicating their potential as therapeutic agents .

- Proteomics Applications : In proteomics research, this compound is utilized for labeling and modifying proteins, which facilitates the study of protein interactions and functions. Its ability to react selectively with amino acids makes it a valuable tool in biochemical assays.

Structural Characteristics

This compound possesses a unique structure that contributes to its biological activity. The compound is characterized by:

- Chemical Formula : C₈H₈N₂O₂S₂

- Functional Groups : Isothiocyanate (-N=C=S) and sulfonamide (-SO₂NH₂)

These functional groups are essential for its reactivity and interaction with biological molecules.

Comparative Analysis

When compared to other similar compounds, this compound stands out due to its specific reactivity profile and applications in both organic synthesis and biological research.

| Compound | Activity | Remarks |

|---|---|---|

| This compound | Broad-spectrum antibacterial | Effective against multiple pathogens |

| Other Isothiocyanate Derivatives | Varies | Specific activity dependent on structure |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-isothiocyanato-N-methylbenzenesulfonamide, and how do reaction conditions influence yield?

- Methodology :

-

Thiophosgene route : React N-methylbenzenesulfonamide with thiophosgene (CSCl₂) under anhydrous conditions in dimethylbenzene at 0–5°C. Monitor by TLC (Rf ~0.5 in hexane/ethyl acetate 3:1) .

-

Carbon disulfide activation : Use di-tert-butyl dicarbonate (Boc₂O) with carbon disulfide (CS₂) in THF, followed by amine deprotection. Yields improve with slow addition of CS₂ to avoid side reactions .

-

Purity validation : Confirm via ¹H/¹³C NMR (δ ~7.5–8.0 ppm for aromatic protons) and IR (N=C=S stretching at ~2050 cm⁻¹) .

- Table 1 : Comparison of synthetic methods

| Method | Reagents | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Thiophosgene | CSCl₂, NEt₃ | Dimethylbenzene | 65–75 | |

| CS₂/Boc₂O | CS₂, Boc₂O, DIPEA | THF | 70–80 |

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Key techniques :

- NMR : Assign aromatic protons (δ 7.3–8.1 ppm) and methyl groups (δ 2.8–3.1 ppm for N-CH₃). ¹³C NMR confirms isothiocyanate (C=S at ~130 ppm) .

- X-ray crystallography : Use SHELXL for refinement (R-factor < 5%) and ORTEP-3 for visualizing molecular geometry. Validate hydrogen bonding (e.g., N-H···O=S interactions) .

- Mass spectrometry : ESI-MS ([M+H]⁺ calculated for C₈H₈N₂O₂S₂: 229.02; observed: 229.03) .

Q. How does the isothiocyanate group influence reactivity in nucleophilic addition reactions?

- Mechanistic insights :

- The -N=C=S group reacts with amines (e.g., benzylamine) to form thiourea derivatives. Monitor by TLC and isolate via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) .

- Kinetics: Second-order dependence on nucleophile concentration. Optimize pH (6–8) to balance nucleophilicity and stability .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural assignments from spectroscopic data?

- Case study : Discrepancies in NOE (Nuclear Overhauser Effect) data vs. X-ray results.

- Solution : Refine using SHELXL to confirm bond angles (e.g., C-N=C=S torsion angle ~170°) and validate against Hirshfeld surface analysis (e.g., S···H contacts < 2.8 Å) .

- Table 2 : Key crystallographic parameters

| Parameter | Value | Reference |

|---|---|---|

| Space group | P2₁/c | |

| R-factor | 3.2% | |

| H-bond network | N-H···O=S (2.05 Å) |

Q. What strategies address contradictions between computational modeling and experimental data (e.g., DFT vs. observed bioactivity)?

- Methodology :

- DFT optimization : Compare B3LYP/6-311G(d,p) calculations with experimental dipole moments (e.g., Δμ < 0.5 D). Adjust solvation models (e.g., PCM for DMSO) .

- Bioactivity validation : Perform enzyme inhibition assays (e.g., carbonic anhydrase IC₅₀) and correlate with docking scores (AutoDock Vina, ΔG ~-8.5 kcal/mol) .

Q. How to design experiments probing the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Protocol :

Fluorescence quenching : Titrate compound into protein solutions (e.g., BSA) and measure Stern-Volmer constants (Ksv ~10⁴ M⁻¹) .

Isothermal titration calorimetry (ITC) : Determine binding stoichiometry (n ≈ 1:1) and ΔH (~-15 kJ/mol) .

Mutagenesis studies : Replace key residues (e.g., His64 in carbonic anhydrase) to confirm binding specificity .

Q. What are best practices for ensuring reproducibility in synthetic and analytical workflows?

- Guidelines :

- Synthesis : Pre-dry solvents (e.g., THF over Na/benzophenone) and use Schlenk lines for air-sensitive steps .

- Characterization : Calibrate NMR spectrometers with TMS and include microanalysis (C, H, N ± 0.3%) for new derivatives .

- Data reporting : Adhere to CIF standards for crystallography (e.g., include ADPs and torsion angles) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.